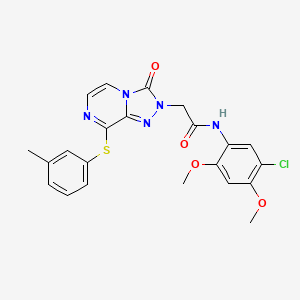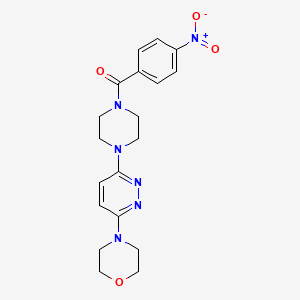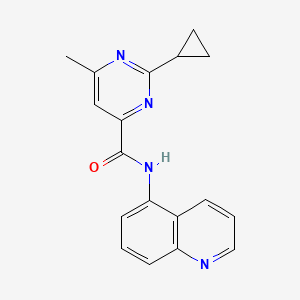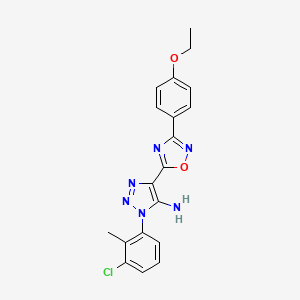![molecular formula C11H12N2O2S B2647200 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-ol CAS No. 1421508-18-0](/img/structure/B2647200.png)
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBTA-3-ol and belongs to the class of azetidin-3-ol derivatives.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-ol and its derivatives have been extensively studied for their synthesis and biological activities. These compounds are part of a broader class of β-lactams, which have been evaluated for their antimicrobial properties. For instance, the synthesis of substituted azetidinyl compounds has shown significant activity predominantly against Gram-negative bacteria, highlighting their potential as a new class of heteroatom-activated β-lactam antibiotics (Woulfe & Miller, 1985). Additionally, azetidinone and thiazolidinone derivatives have been prepared and screened for their antibacterial and antifungal activity, showcasing their pharmacological potential against various microbial strains (Mistry & Desai, 2006).
Anticancer Activity
The structural modification and synthesis of benzothiazole β-lactam conjugates have been undertaken to evaluate their biological activities, including antimicrobial and antimalarial effects. Some derivatives have shown moderate activities against bacterial strains and potential as medicine due to their hemolytic activity and mammalian cell toxicity survey (Alborz et al., 2018). Furthermore, derivatives containing the benzothiazole moiety have been synthesized and assessed for their antitumor properties, with certain compounds exhibiting inhibitory effects on tumor cell growth and highlighting the critical role of the thiazole core in pharmacology (Gür et al., 2020).
Antitubercular Agents
Research has also focused on the synthesis of azetidinones bearing the thiazole nucleus to explore their biodynamic behavior. These compounds have been screened for antitubercular activity against Mycobacterium tuberculosis, indicating the importance of azetidinones as potential antitubercular agents (Parikh et al., 2000).
Propriétés
IUPAC Name |
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-15-8-3-2-4-9-10(8)12-11(16-9)13-5-7(14)6-13/h2-4,7,14H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVACHSRUIQANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2647117.png)

![4-tert-butyl-N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}benzamide](/img/structure/B2647123.png)

![4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2647129.png)

![6-(4-Methoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2647132.png)

![1-(2-((2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2647135.png)


![(E)-3-(dimethylamino)-1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B2647138.png)
![(2Z)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide](/img/structure/B2647139.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2647140.png)